N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

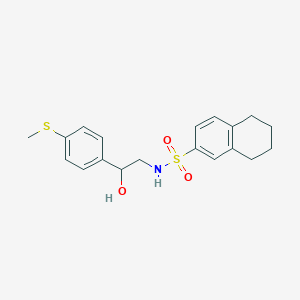

This sulfonamide derivative features a tetrahydronaphthalene core linked to a hydroxyethyl group substituted with a 4-(methylthio)phenyl moiety.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S2/c1-24-17-9-6-15(7-10-17)19(21)13-20-25(22,23)18-11-8-14-4-2-3-5-16(14)12-18/h6-12,19-21H,2-5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCDRKMFUBZHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:

Formation of the Tetrahydronaphthalene Core: This can be achieved through catalytic hydrogenation of naphthalene derivatives under high pressure and temperature.

Introduction of the Sulfonamide Group: This step involves the reaction of the tetrahydronaphthalene derivative with sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Hydroxy-Substituted Phenyl Group: This can be done through a Friedel-Crafts alkylation reaction using the appropriate phenyl derivative and a Lewis acid catalyst.

Methylthio Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl and methylthio groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-[2-Methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydro-2-naphthalenesulfonamide

- Key Differences: Replaces the hydroxyethyl-methylthio-phenyl group with a thiazolo-pyridinyl heterocycle.

- Implications :

Compound :

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Key Differences :

- Substitutes the sulfonamide with a carboxamide group and introduces a 4-methylpyrimidinyl-sulfamoyl substituent.

- The pyrimidine ring may engage in hydrogen bonding with biological targets, while the carboxamide group could alter metabolic stability.

Pharmacological Context: Beta 3-Adrenoceptor Agonists ()

While the target compound’s specific mechanism is unclear, beta 3-adrenoceptor (β3-AR) agonists like CGP 12177 (mentioned in ) provide a framework for comparison:

- Species-Specific Efficacy :

- Rat β3-AR agonists often show reduced efficacy in humans due to receptor divergence. If the target compound acts on β3-AR, its human activity might be lower than in preclinical models.

- Selectivity Challenges :

Crystalline Forms () :

Data Table: Key Structural and Functional Comparisons

Critical Notes

- Methylthio Group: Present in both the target compound and organophosphates (), but the sulfonamide backbone likely reduces toxicity compared to phosphoramidates .

- Data Gaps : Direct studies on the target compound’s receptor binding, pharmacokinetics, and clinical efficacy are absent in the provided evidence. Inferences are drawn from structural analogs and mechanistic parallels.

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.

- Molecular Formula : CHN OS

- Molecular Weight : 377.5 g/mol

- CAS Number : 1448133-13-8

The compound's biological activity is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in metabolic and signaling pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to oxidative stress and inflammatory responses.

- Receptor Modulation : It might interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

Antioxidant Activity

Research indicates that compounds similar to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in cells, which can lead to various diseases.

Anti-inflammatory Effects

Studies have shown that sulfonamide derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Study 1: Antioxidant Efficacy

A study conducted on related sulfonamide compounds demonstrated their ability to scavenge free radicals effectively. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant capacity, supporting its potential use in preventing oxidative damage .

Study 2: Anti-inflammatory Properties

In vitro studies showed that the compound could reduce the secretion of inflammatory markers in human cell lines. The mechanism involved the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Comparative Analysis of Similar Compounds

A comparative analysis was conducted to evaluate the biological activities of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide against other sulfonamide derivatives.

Q & A

Basic: What are the critical steps and considerations for synthesizing N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide with high purity?

Answer:

The synthesis involves multi-step reactions, including sulfonamide bond formation and functional group coupling. Key considerations include:

- Temperature control : Exothermic reactions (e.g., sulfonylation) require gradual reagent addition and cooling to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for sulfonamide formation, while non-polar solvents (e.g., dichloromethane) improve intermediate isolation .

- Purification : Column chromatography or recrystallization is critical to remove unreacted starting materials and byproducts. Monitor purity via TLC (Rf comparison) and HPLC .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Comprehensive characterization requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with emphasis on sulfonamide (-SONH-) proton signals (δ 3.0–4.0 ppm) and aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the methylthio-phenyl group .

- Infrared (IR) Spectroscopy : Detect sulfonamide S=O stretches (1350–1150 cm) and hydroxyl (-OH) groups (broad peak ~3200 cm) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

Answer:

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh)) improve coupling efficiency for thioether or aryl groups .

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) during sulfonamide bond formation to avoid hydrolysis .

- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediates and adjust stoichiometry dynamically .

Advanced: How should researchers resolve contradictions in reported bioactivity data for structurally analogous sulfonamides?

Answer:

- Cross-validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature, buffer) to minimize variability .

- Structural benchmarking : Compare IC values of the target compound with analogs (e.g., thiophene- or morpholine-substituted sulfonamides) to identify substituent-specific trends .

- Batch consistency : Verify compound purity (>95% via HPLC) and stereochemical stability (e.g., chiral HPLC) across studies .

Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies for this compound?

Answer:

- Substituent variation : Synthesize derivatives with modified groups (e.g., replacing methylthio with methoxy or halogens) to assess impact on bioactivity .

- Computational docking : Use software (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., carbonic anhydrase) and guide synthetic priorities .

- Pharmacokinetic profiling : Measure logP, solubility, and metabolic stability (e.g., liver microsome assays) to correlate structural features with ADME properties .

Advanced: What experimental approaches validate the compound’s mechanism of enzyme inhibition?

Answer:

- Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to purified enzyme targets (e.g., dihydropteroate synthase) .

- Crystallography : Co-crystallize the compound with the enzyme to resolve binding site interactions at atomic resolution .

Advanced: How can computational modeling be applied to predict metabolic pathways or toxicity?

Answer:

- In silico tools : Use ADMET Predictor™ or SwissADME to forecast cytochrome P450 interactions and potential toxicophores (e.g., reactive sulfonamide metabolites) .

- Density Functional Theory (DFT) : Calculate electron distribution to identify sites prone to oxidation or hydrolysis .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions, then analyze degradation products via LC-MS .

- Long-term storage : Monitor stability at 4°C, 25°C, and 40°C/75% RH over 6–12 months, using NMR and HPLC to detect decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.